1-Phenylpiperidin-3-one
Overview
Description
Synthesis Analysis
The synthesis of 1-Phenylpiperidin-3-one and its derivatives has been explored through various chemical pathways. A notable method involves starting from readily available dihydropyridinones, leading to the first synthesis of (S)-2-phenylpiperidin-3-one, highlighting its potential as a precursor for substance P antagonist (Gaucher, Jida, & Ollivier, 2009). Additionally, other pathways include the stereoselective syntheses from chiral N-imino-2-phenyl-1,2-dihydropyridine intermediates, showcasing the versatility of synthesis approaches for related compounds (Lemire & Charette, 2010).
Molecular Structure Analysis
The molecular structure of 1-Phenylpiperidin-3-one derivatives has been elucidated using various spectroscopic and crystallographic techniques. Studies have determined the configuration of stereoisomeric compounds and their molecular geometry, contributing to the understanding of their chemical behavior and potential biological activity (Bielenica et al., 2011).
Chemical Reactions and Properties
1-Phenylpiperidin-3-one undergoes various chemical reactions, leading to the formation of a diverse array of compounds. For instance, one-pot synthesis methods have been developed for 3-azido- and 3-aminopiperidines, demonstrating the compound's versatility in synthetic organic chemistry (Ortiz, Kang, & Wang, 2014).
Scientific Research Applications
Alzheimer's Disease Treatment : Phenylpiperidine-type secretase modulators, such as GSM-1, which directly target the transmembrane domain 1 of presenilin 1, have been shown to potentially reduce A42 production and promote A38 conversion in Alzheimer's disease (Ohki et al., 2011).
Ophthalmology : In a rabbit model, 1-phenylpiperidine has been found effective in lowering intraocular pressure, with lipophilic derivatives showing higher ocular penetration and distribution (Schoenwald, Gadiraju, & Barfknecht, 1997).
Dopamine Autoreceptor Antagonists : Substituted (S)-phenylpiperidines with aromatic substituents and propyl group show potential as centrally acting dopamine autoreceptor antagonists, with low affinity for D2 and D3 receptors in vitro (Sonesson et al., 1994).
Substance P Antagonists : The first synthesis of (S)-2-Phenylpiperidin-3-one, a potential precursor for substance P antagonists, was developed using readily available dihydropyridinones (Gaucher, Jida, & Ollivier, 2009).
Neurokinin-1 Receptor Antagonists : Novel 3-phenylpiperidine-4-carboxamide derivatives exhibit high metabolic stability and excellent efficacy as neurokinin-1 receptor antagonists, with reduced CYP3A induction (Shirai et al., 2012).
Antitumor Activity : A synthesized compound 1, with its favorable interactions with SHP2, has shown promising antitumor activity in human hepatoma and melanoma cells (Zhou et al., 2021).
Antiviral and Antimicrobial Activity : New 3-phenylpiperidine-2,6-dione derivatives have shown moderate protection against CVB-2 and HSV-1, with some displaying antibacterial and antifungal activity (Bielenica et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenylpiperidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHYYSHSILDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624764 | |
Record name | 1-Phenylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidin-3-one | |
CAS RN |
148494-90-0 | |
Record name | 1-Phenylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.